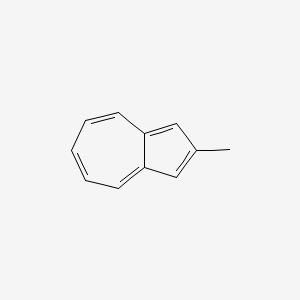

2-Methylazulene

Description

2-Methylazulene (C₁₁H₁₀) is a bicyclic aromatic hydrocarbon featuring a methyl substituent at the 2-position of the azulene core, a non-benzenoid structure composed of fused cycloheptatriene and cyclopentadiene rings. Its synthesis typically involves [8+2] cycloaddition between lactones (e.g., 2H-cyclohepta[b]furan-2-one) and in situ-generated vinyl ethers under high-temperature and high-pressure conditions . Alternative routes include thermal decarboxylation of precursors, yielding this compound in 42% purity after chromatography . The compound exhibits distinctive photophysical properties, such as absorption in the visible spectrum (λₘₐₓ ~576–687 nm), making it valuable in dye synthesis and biomedical imaging probes .

Structure

3D Structure

Properties

IUPAC Name |

2-methylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCFBHGCJAIXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456070 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-86-8 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Methylazulene belongs to the azulene family, a class of non-benzenoid aromatic hydrocarbons distinguished by their blue coloration and dipole moments. The introduction of a methyl group at the 2-position enhances the compound’s stability and modulates its electronic properties, making it valuable for organic semiconductors and dye-sensitized solar cells. Despite its utility, the synthesis of this compound remains challenging due to the inherent reactivity of azulene’s electron-rich structure and the need for precise regiochemical control.

Synthesis via 2H-Cyclohepta[b]furan-2-ones and Active Methylenes

Reaction Mechanism and Substrate Scope

The most widely adopted strategy involves the reaction of 2H-cyclohepta[b]furan-2-ones with active methylene compounds (e.g., malonates, cyanoacetates). This method leverages the electrophilic nature of the furanone ring, which undergoes nucleophilic attack at the 2-position, followed by ring-opening and aromatization to yield azulene derivatives.

For example, the reaction of 2-tosyloxytropone (derived from tropolone) with dimethyl malonate in the presence of sodium methoxide generates 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one (Scheme 1). Subsequent acid-catalyzed decarboxylation eliminates the ester group, producing 2-hydroxyazulene. To introduce a methyl group, methyl-substituted active methylenes such as methyl cyanoacetate may be employed, yielding 2-aminoazulene intermediates that can be further functionalized.

Table 1: Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones

| Starting Material | Active Methylene | Base | Product | Yield (%) |

|---|---|---|---|---|

| 2-Tosyloxytropone | Dimethyl malonate | Sodium methoxide | 3-Methoxycarbonyl azulene | 85 |

| 2-Chlorotropone | Diethyl malonate | Sodium ethoxide | 3-Ethoxycarbonyl azulene | 78 |

| 5-Chloro-2-tosyloxytropone | Methyl cyanoacetate | tert-Butylamine | 2-Amino-5-chloroazulene | 91 |

Catalytic Systems and Optimization

The choice of base significantly impacts reaction efficiency. For instance, tert-butylamine facilitates the formation of 2-aminoazulenes at milder temperatures (60–80°C), whereas stronger bases like sodium ethoxide require reflux conditions. Palladium-based catalysts, though not directly referenced in azulene synthesis, may enhance selectivity in related systems, warranting further exploration.

Decarboxylation and Deacetylation of Ester-Functionalized Intermediates

Acid-Mediated Decarboxylation

Ester-functionalized azulenes undergo decarboxylation in concentrated sulfuric acid (75–98%) or phosphoric acid to yield the parent hydrocarbon. For example, heating 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one in sulfuric acid at 120°C for 3 hours removes the carbonyl group, producing 2-hydroxyazulene in 89% yield. To introduce a methyl group, acetylated intermediates (e.g., 3-acetyl derivatives) may be deacetylated under similar conditions.

Temperature and Solvent Effects

Decarboxylation efficiency correlates with acid strength and temperature. Prolonged heating (>5 hours) in phosphoric acid at 150°C achieves complete conversion but risks side reactions such as ring sulfonation. Polar aprotic solvents like dimethylformamide (DMF) mitigate side reactions but require higher acid concentrations.

Use of Tropolone Derivatives in this compound Synthesis

Iodination and Tosylation of 4-Methyltropolone

4-Methyltropolone , a naturally occurring tropolone derivative, serves as a key precursor for this compound. Iodination at the α-position using iodine monochloride (ICl) yields 5-iodo-4-methyltropolone , which is subsequently tosylated with p-toluenesulfonyl chloride to form 2-tosyloxy-5-iodo-4-methyltropone . Catalytic hydrogenation (H₂/Pd-C) removes the iodine substituent, yielding 2-tosyloxy-4-methyltropone , which reacts with malonates to form methyl-substituted cyclohepta[b]furan-2-ones.

Table 2: Synthesis of Methyl-Substituted Cyclohepta[b]furan-2-ones

| Tropolone Derivative | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Methyltropolone | ICl, TsCl | 2-Tosyloxy-4-methyltropone | 92 |

| Hinokitiol | ICl, TsCl | 2-Tosyloxy-6-isopropyltropone | 88 |

Ring-Opening and Aromatization

Heating methyl-substituted cyclohepta[b]furan-2-ones in acidic media induces ring-opening and aromatization. For instance, 2-tosyloxy-4-methyltropone reacts with dimethyl malonate to form 3-methoxycarbonyl-4-methyl-2H-cyclohepta[b]furan-2-one , which undergoes decarboxylation in sulfuric acid to yield this compound.

Alternative Methods: Flash Vacuum Pyrolysis (FVP)

Dynamic Gas-Phase Thermo-Isomerization

Flash vacuum pyrolysis (FVP) of methyl-substituted phenylpropiolates at 650°C generates this compound via a retro-Diels-Alder mechanism. For example, methyl 3-phenylpropiolate decomposes to form This compound and carbon monoxide in 30–45% yield. While this method avoids multi-step synthesis, low yields and equipment requirements limit its practicality.

Comparative Analysis of Synthesis Routes

Table 3: Advantages and Limitations of this compound Synthesis Methods

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Cyclohepta[b]furan-2-one route | 75–91 | Acidic, 100–150°C | High |

| Tropolone derivative functionalization | 85–92 | Multi-step | Moderate |

| Flash vacuum pyrolysis | 30–45 | 650°C, vacuum | Low |

The cyclohepta[b]furan-2-one route offers the highest yields and scalability, making it preferable for industrial applications. Conversely, FVP remains niche due to energy-intensive conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylazulene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azulenequinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Azulenequinones.

Reduction: Dihydro-2-methylazulene.

Substitution: Various substituted azulenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory and Anticancer Properties

2-Methylazulene has been investigated for its anti-inflammatory and anticancer activities. Azulene derivatives, including this compound, have shown promise in targeting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. A study developed an 18F-labeled PET probe based on this compound to image COX-2 expression in breast cancer models. The probe demonstrated stability in vivo and effectively accumulated in tumors, indicating its potential as a diagnostic tool for cancer imaging .

Table 1: Summary of Medicinal Applications of this compound

| Application | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme activity | , |

| Anticancer | PET imaging probe for breast cancer | , |

| Antioxidant | Potential use in therapies targeting oxidative stress |

Material Science

2. Organic Electronics and Photovoltaics

The unique electronic properties of azulenes make them suitable for applications in organic electronics. Research has highlighted the use of azulene derivatives, including this compound, in the development of organic solar cells and light-emitting devices. Their ability to absorb light in the near-infrared (NIR) range allows for improved efficiency in these applications .

Table 2: Material Applications of this compound

| Application | Description | References |

|---|---|---|

| Organic Solar Cells | Utilized as a light-absorbing layer | , |

| Light-emitting Devices | Employed in OLEDs due to favorable electronic properties | , |

Dermatological Applications

3. Skin Therapy

Azulene derivatives are recognized for their therapeutic effects against dermatological conditions such as inflammation and UV damage. This compound has been studied for its anti-inflammatory properties, making it a candidate for formulations aimed at treating skin disorders . Furthermore, its ability to modulate inflammatory responses positions it as a potential agent in dermatological therapies.

Table 3: Dermatological Applications of this compound

| Application | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces skin inflammation | |

| UV Protection | Potential use in sunscreens |

Case Studies

4. Synthesis and Evaluation of Azulene Derivatives

Recent studies have focused on synthesizing various azulene derivatives through innovative methods such as cycloaddition reactions involving this compound. These methods have led to the discovery of compounds with enhanced biological activities, including increased efficacy against cancer cells and improved antioxidant properties .

Case Study Example: COX-2 Imaging Probe Development

Mechanism of Action

The mechanism by which 2-Methylazulene exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, such as its role in inhibiting certain enzymes in cancer cells.

Comparison with Similar Compounds

Structural Isomers: 1-Methylazulene and 5-Methylazulene

The position of the methyl group significantly influences reactivity and applications:

Key Differences :

- Reactivity: The 2-methyl isomer undergoes efficient bromination and acylation, enabling derivatization into azuleno[1,2-c]thiophenes .

Guaiazulene (1,4-Dimethyl-7-isopropylazulene)

Guaiazulene, a naturally occurring azulene derivative, differs in substituent pattern and applications:

Azulene Squaraine Dyes

This compound serves as a critical intermediate in near-infrared (NIR) squaraine dyes, outperforming other azulene derivatives:

Physicochemical Properties

Thermal and Spectral Characteristics

Biological Activity

2-Methylazulene, a derivative of azulene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's anti-inflammatory, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular formula is , and it features a methyl group attached to the azulene framework. This modification can enhance its solubility and reactivity compared to unsubstituted azulene.

1. Anti-Inflammatory Effects

Research indicates that azulene derivatives, including this compound, exhibit significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response.

- Study Findings : A study conducted by Ayaz et al. (2020) demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed a dose-dependent effect, with significant inhibition observed at concentrations as low as 10 µg/mL without affecting cell viability .

| Concentration (µg/mL) | TNF-α Production Inhibition (%) | Cell Viability (%) |

|---|---|---|

| 10 | 45 | 95 |

| 50 | 60 | 85 |

| 100 | 75 | 70 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, revealing its ability to selectively target cancer cells while sparing healthy cells.

- Case Study : In a study by Brogyányi et al. (2022), derivatives of azulene were tested against pancreatic cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cells while maintaining higher viability in healthy fibroblasts .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Pancreatic Cancer Cells | 15 | 5 |

| Healthy Fibroblasts | 75 | - |

3. Other Therapeutic Applications

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise in other therapeutic areas:

- Antimicrobial Activity : Azulene derivatives have been evaluated for their antimicrobial effects against various pathogens. A study highlighted that compounds derived from azulene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The radical scavenging ability of azulenes has been documented, suggesting that these compounds could play a role in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of COX Enzymes : As mentioned earlier, the inhibition of COX-2 leads to reduced prostaglandin synthesis, thereby alleviating inflammation.

- Induction of Apoptosis : Research suggests that azulene derivatives can induce apoptosis in cancer cells through mitochondrial pathways, disrupting energy metabolism and leading to cell death .

Q & A

Q. What are the established synthetic routes for 2-Methylazulene, and how can researchers optimize yields?

The synthesis of this compound typically involves thermal decarboxylation of precursor compounds. For example, Nozoe et al.'s method uses a thermal decarboxylation procedure at 260°C under reduced pressure (100 Torr), yielding 42% after chromatography . Optimization strategies include:

- Temperature control : Maintaining precise thermal conditions to avoid side reactions.

- Chromatographic purification : Using alumina columns with eluents like CHCl or CHCl to isolate pure fractions .

- Precursor selection : Testing alternative starting materials (e.g., 2-(2-Methyl-l-azulyl)ethanol derivatives) to improve reaction efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- UV-Vis spectroscopy : Identifies absorption maxima (e.g., 576 nm, 615 nm, 687 nm in CHCl) to confirm electronic transitions unique to azulene derivatives .

- Elemental analysis : Validates purity via carbon, hydrogen, and nitrogen content (e.g., C: 57.60%, H: 4.03%, N: 11.60% for the TNB complex) .

- Melting point determination : Consistency with literature values (e.g., 48–49°C vs. 49–50°C) ensures structural integrity .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Replicate experiments : Verify results under identical conditions (e.g., pressure, solvent ratios).

- Cross-reference methods : Compare purification steps (e.g., hexane-ethyl acetate recrystallization) with prior studies to identify procedural variations .

- Statistical analysis : Use tools like standard deviation calculations to assess data reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms proposed for this compound derivatives?

- Comparative kinetic studies : Analyze rate-determining steps under varying conditions (e.g., solvent polarity, catalyst load).

- Computational modeling : Employ density functional theory (DFT) to simulate intermediates and validate mechanistic pathways .

- Isolation of intermediates : Use low-temperature trapping (e.g., AcI-mediated reactions at 0°C) to characterize short-lived species .

Q. What strategies are effective for analyzing this compound’s stability under experimental conditions?

- Accelerated degradation studies : Expose the compound to stressors (heat, light, humidity) and monitor decomposition via HPLC or mass spectrometry .

- Spectroscopic monitoring : Track UV-Vis spectral shifts over time to detect structural changes .

- Control experiments : Compare stability in inert vs. reactive atmospheres (e.g., nitrogen vs. oxygen) .

Q. How should researchers design experiments to investigate this compound’s electronic properties?

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps.

- Substituent effects : Synthesize analogs (e.g., 2-methoxyazulene) and compare absorption/emission profiles .

- Theoretical validation : Align experimental data with computational predictions (e.g., TD-DFT for excited states) .

Methodological Guidelines

Q. How to ensure reproducibility in this compound synthesis?

- Detailed protocols : Document exact parameters (e.g., 260°C, 100 Torr, CHCl:EtOAc 1:1 for recrystallization) .

- Supplementary data : Provide raw chromatograms, spectral scans, and calibration curves in supporting information .

- Peer validation : Collaborate with independent labs to cross-verify results .

Q. What frameworks support robust data interpretation for azulene-based systems?

- Contradiction analysis : Identify principal variables (e.g., temperature, solvent) influencing outcomes and isolate confounding factors .

- Multivariate statistics : Apply PCA or ANOVA to disentangle correlated variables in spectral or reactivity data .

- Literature triangulation : Compare findings with prior studies to contextualize anomalies (e.g., yield variations due to precursor purity) .

Data Presentation Standards

- Structured reporting : Separate experimental (methods, raw data) and analytical (trends, comparisons) sections per academic guidelines .

- Visual clarity : Use tables for melting points (e.g., 48–49°C) and figures for UV-Vis spectra .

- Ethical disclosure : Declare funding sources, conflicts of interest, and data availability in compliance with journal policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.